molecular formula C18H10N2S2 B12822364 2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile

2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile

Cat. No.: B12822364
M. Wt: 318.4 g/mol
InChI Key: NJVRKQXGQXHMTB-UHFFFAOYSA-N
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Description

2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is an organic compound known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. This compound features a bithiophene core with a phenyl substituent and a malononitrile group, which contribute to its electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5’-phenyl-[2,2’-bithiophen]-5-carbaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or bithiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile in organic electronics involves its ability to donate electrons and facilitate charge transport. The compound’s deep HOMO level contributes to a high open-circuit voltage in organic solar cells, while its structural properties enable efficient exciton dissociation and charge carrier mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5’-Phenyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is unique due to its specific combination of a bithiophene core and phenyl substituent, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics and materials science.

Properties

Molecular Formula

C18H10N2S2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[[5-(5-phenylthiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile

InChI

InChI=1S/C18H10N2S2/c19-11-13(12-20)10-15-6-7-17(21-15)18-9-8-16(22-18)14-4-2-1-3-5-14/h1-10H

InChI Key

NJVRKQXGQXHMTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=C(C#N)C#N

Origin of Product

United States

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